molecular formula C15H24O5 B584683 3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol CAS No. 1797024-50-0

3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol

Cat. No.: B584683
CAS No.: 1797024-50-0
M. Wt: 284.352
InChI Key: CDBFGJHSYVVSCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals, particularly beta-blockers like Bisoprolol . This compound is characterized by its phenoxy group attached to a propanediol backbone, with an isopropoxyethoxy substituent, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol typically involves the reaction of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol in the presence of activated silica and optionally, a solvent . The reaction proceeds through the formation of an ether linkage, facilitated by the dehydration of the hydroxy groups.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for high yield and purity. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol is unique due to its specific substituents, which provide distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of beta-blockers highlights its importance in medicinal chemistry .

Properties

CAS No.

1797024-50-0

Molecular Formula

C15H24O5

Molecular Weight

284.352

IUPAC Name

3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propane-1,2-diol

InChI

InChI=1S/C15H24O5/c1-12(2)19-8-7-18-10-13-3-5-15(6-4-13)20-11-14(17)9-16/h3-6,12,14,16-17H,7-11H2,1-2H3

InChI Key

CDBFGJHSYVVSCA-UHFFFAOYSA-N

SMILES

CC(C)OCCOCC1=CC=C(C=C1)OCC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.